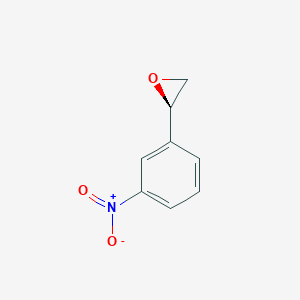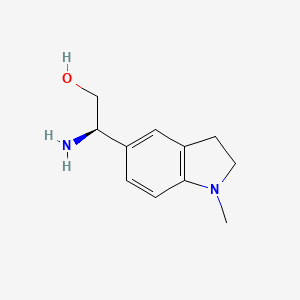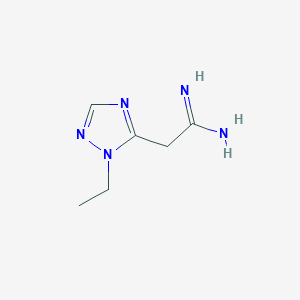![molecular formula C8H10N2O2 B13612933 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde](/img/structure/B13612933.png)
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde is a heterocyclic compound that features a unique fused ring system combining pyrazole and oxazepine moieties
Métodos De Preparación
The synthesis of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with aldehydes under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Aplicaciones Científicas De Investigación
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde can be compared with other similar compounds, such as:
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.
Pyrazolo[3,4-d]pyrimidine: This compound features a different fused ring system and is studied for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a different ring system, also studied for its biological activities.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carbaldehyde |
InChI |
InChI=1S/C8H10N2O2/c11-6-7-5-8-10(9-7)3-1-2-4-12-8/h5-6H,1-4H2 |
Clave InChI |
XJQZZHYLIBSHNH-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC2=CC(=NN2C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


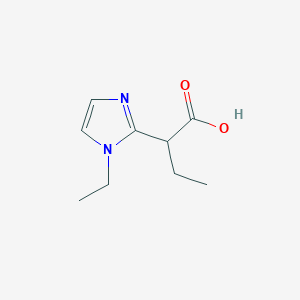
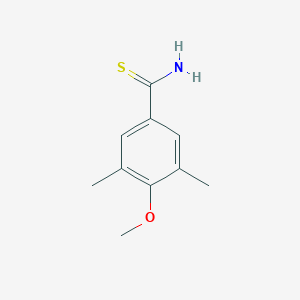

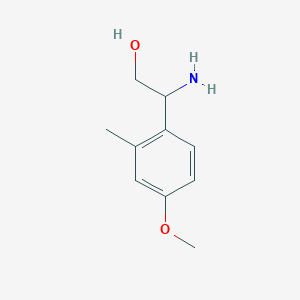
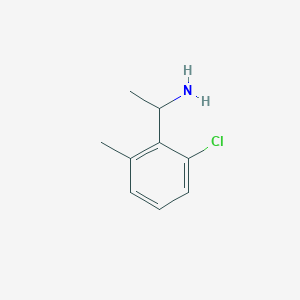

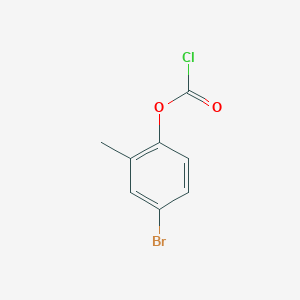
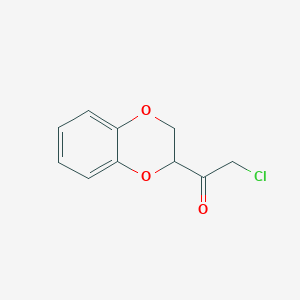
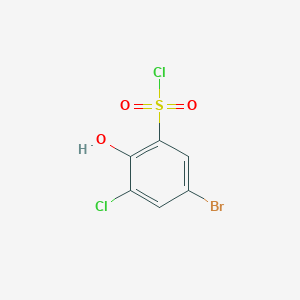
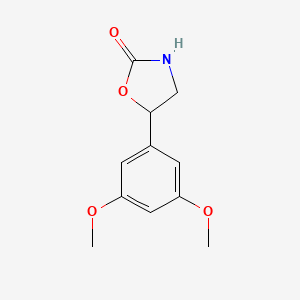
![3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione](/img/structure/B13612914.png)
